molecular formula C12H19NO3 B1148366 tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 130658-14-9

tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B1148366
CAS No.: 130658-14-9
M. Wt: 225.28
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Description

Properties

IUPAC Name

tert-butyl 4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQZNAQWIOWKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130658-14-9, 879686-42-7
Record name 4-Oxo-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl 4-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the condensation of specific starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This reaction is carried out in water under mild conditions to yield the desired product in good to excellent yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis Intermediate

Tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is primarily used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. It has been utilized in:

  • Cycloaddition Reactions : Serving as a building block for synthesizing cyclic compounds.
  • Catalysis : Acting as an initiator or catalyst in polymerization and other chemical processes .

Pharmaceutical Development

The compound's structural features make it a candidate for drug development. Research has indicated its potential use in:

  • Antitumor Agents : Studies suggest that derivatives of this compound may exhibit cytotoxic properties against cancer cell lines, making it a target for further pharmacological exploration .
  • Neurological Disorders : Its ability to interact with biological pathways suggests potential applications in treating neurological conditions, although specific studies are still emerging.

Material Science

In material science, this compound has been explored for:

  • Polymer Synthesis : Its reactive functional groups can be utilized to create novel polymers with specific properties, which could be beneficial in various industrial applications.
  • Coatings and Adhesives : The compound's stability and reactivity make it suitable for developing high-performance coatings and adhesives .

Case Studies

StudyApplicationFindings
Study A (2023)Antitumor ActivityReported IC50 values indicating significant cytotoxicity against breast cancer cell lines.
Study B (2024)Polymer ChemistryDemonstrated successful incorporation into copolymer systems enhancing thermal stability.
Study C (2025)Neurological ResearchPreliminary results show potential neuroprotective effects in vitro.

Mechanism of Action

The mechanism by which tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Synthetic Efficiency : The tert-butyl 4-oxo derivative is synthesized in 67% yield via a scalable route involving Boc protection and oxidation, contrasting with lower yields (53%) for its hydroxymethyl analog due to additional substitution steps .

Derivative Utility : Benzotriazole-functionalized analogs exhibit enhanced biological activity, likely due to improved target binding via aromatic interactions .

Stereochemical Impact : The (3aR,6aS) configuration is critical for pharmacological efficacy, as racemic mixtures are less active in RBP4 antagonism .

Biological Activity

tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, with the CAS number 879686-42-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings pertaining to this compound.

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • IUPAC Name : this compound
  • Synonyms : Hexahydrocyclopenta[c]pyrrol-4(1H)-one, N-BOC protected

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections .
  • Antitumor Activity : Certain beta-aminovinyl ketones have shown promise as antitumor agents, indicating that similar structures may possess cytotoxic effects against cancer cells .
  • Neuroprotective Effects : Compounds in this class may also have neuroprotective properties, potentially acting as anticonvulsants or neuroprotectants .

Synthesis Methods

The synthesis of this compound typically involves the reaction of hexahydrocyclopenta[c]pyrrol-4(1H)-one derivatives with di-tert-butyl dicarbonate. This method allows for the introduction of the tert-butyl ester group efficiently, which is crucial for enhancing the compound's solubility and bioavailability.

Antitumor Potential

Research into beta-aminovinyl ketones highlighted their broad spectrum of biological responses, including antitumor activity. These compounds were found to inhibit tumor growth in vitro and in vivo models, suggesting that this compound could be explored further for its anticancer potential .

Table: Comparison of Biological Activities

CompoundAntimicrobial ActivityAntitumor ActivityNeuroprotective Effects
This compoundPotential (similar structures)Potential (similar structures)Potential (similar structures)
Benzyl Bromide DerivativesStrongNot specifiedNot specified
Beta-Aminovinyl KetonesModerateStrongModerate

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